1-((2R,4S,5R)-5-(((tert-butyldimethylsilyl)oxy)methyl)-4-hydroxytetrahydrofuran-2-yl)-5-iodopyrimidine-2,4(1H,3H)-dione
CAS No.: 134218-81-8
Cat. No.: VC21216906
Molecular Formula: C15H25IN2O5Si
Molecular Weight: 468.36 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 134218-81-8 |
|---|---|
| Molecular Formula | C15H25IN2O5Si |
| Molecular Weight | 468.36 g/mol |
| IUPAC Name | 1-[(2R,4S,5R)-5-[[tert-butyl(dimethyl)silyl]oxymethyl]-4-hydroxyoxolan-2-yl]-5-iodopyrimidine-2,4-dione |
| Standard InChI | InChI=1S/C15H25IN2O5Si/c1-15(2,3)24(4,5)22-8-11-10(19)6-12(23-11)18-7-9(16)13(20)17-14(18)21/h7,10-12,19H,6,8H2,1-5H3,(H,17,20,21)/t10-,11+,12+/m0/s1 |
| Standard InChI Key | OOAVDWDELLQGHO-QJPTWQEYSA-N |
| Isomeric SMILES | CC(C)(C)[Si](C)(C)OC[C@@H]1[C@H](C[C@@H](O1)N2C=C(C(=O)NC2=O)I)O |
| SMILES | CC(C)(C)[Si](C)(C)OCC1C(CC(O1)N2C=C(C(=O)NC2=O)I)O |
| Canonical SMILES | CC(C)(C)[Si](C)(C)OCC1C(CC(O1)N2C=C(C(=O)NC2=O)I)O |
Introduction
1-((2R,4S,5R)-5-(((tert-Butyldimethylsilyl)oxy)methyl)-4-hydroxytetrahydrofuran-2-yl)-5-iodopyrimidine-2,4(1H,3H)-dione is a complex organic compound used primarily in research settings. It is characterized by its unique structure, which includes a pyrimidine ring and a tetrahydrofuran moiety protected with a tert-butyldimethylsilyl (TBDMS) group. This compound is often utilized in the synthesis of nucleoside analogs and other biologically active molecules.
Chemical Data Table
| Property | Value |
|---|---|
| CAS RN | 134218-81-8 |
| Molecular Formula | C15H25IN2O5Si |
| Molecular Weight | 468.36 g/mol |
| IUPAC Name | 1-[(2R,4S,5R)-5-[[tert-butyl(dimethyl)silyl]oxymethyl]-4-hydroxy-tetrahydrofuran-2-yl]-5-iodo-pyrimidine-2,4-dione |
| SMILES | CC(C)(C)Si(C)OCC1C(CC(O1)N2C=C(C(=O)NC2=O)I)O |
Synthesis and Applications
The synthesis of this compound typically involves multiple steps, starting with the preparation of the tetrahydrofuran core, followed by the introduction of the pyrimidine ring and the iodine substituent. The TBDMS group is added to protect the hydroxyl group during these transformations. This compound is a precursor to various nucleoside analogs, which are of interest in antiviral and anticancer research.
Handling and Storage
This compound is intended for research purposes only and should not be used as a pharmaceutical, food, or household product . It is recommended to store it at room temperature, away from moisture and light. Handling should follow standard laboratory safety protocols, including the use of protective gloves and eyewear.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume